Cas no 145986-63-6 ((2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl oleate)

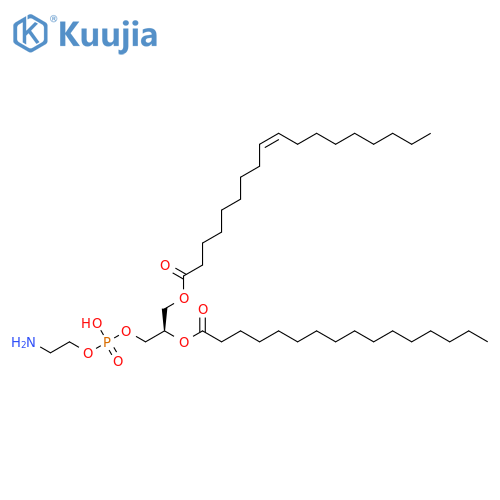

145986-63-6 structure

商品名:(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl oleate

(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl oleate 化学的及び物理的性質

名前と識別子

-

- (2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl oleate

- PE(18:1/16:0)

- Phosphatidylethanolamine(18:1w9/16:0)

- Phosphatidylethanolamine(18:1/16:0)

- [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (Z)-octadec-9-enoate

- PE(18:1(9Z)/16:0)

- GPEtn(18:1w9/16:0)

- (2R)-3-(((2-aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl (E)-octadec-9-enoate

- Q27156404

- GPEtn(18:1n9/16:0)

- 1-(9Z)-octadecenoyl-2-hexadecanoyl-sn-glycero-3-phosphoethanolamine

- PE(18:1w9/16:0)

- (2R)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(palmitoyloxy)propyl (9Z)-octadec-9-enoate

- 9-Octadecenoic acid (Z)-, 3-[[(2-aminoethoxy)hydroxyphosphinyl]oxy]-2-[(1-oxohexadecyl)oxy]propyl ester, (R)-

- 145986-63-6

- Phosphatidylethanolamine(18:1n9/16:0)

- (2R)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl (9Z)-octadec-9-enoate

- PE(18:1n9/16:0)

- LMGP02010099

- GPEtn(18:1/16:0)

- 1-(9Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphoethanolamine

- CHEBI:82839

- 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine

- 9-Octadecenoic acid (9Z)-, (2R)-3-[[(2-aminoethoxy)hydroxyphosphinyl]oxy]-2-[(1-oxohexadecyl)oxy]propyl ester

-

- インチ: 1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40)48-39(42)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-/t37-/m1/s1

- InChIKey: DVXMEPWDARXHCX-OTMQOFQLSA-N

- ほほえんだ: P(=O)(O)(OCCN)OC[C@@H](COC(CCCCCCC/C=C\CCCCCCCC)=O)OC(CCCCCCCCCCCCCCC)=O

計算された属性

- せいみつぶんしりょう: 717.53085538g/mol

- どういたいしつりょう: 717.53085538g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 9

- 重原子数: 49

- 回転可能化学結合数: 40

- 複雑さ: 825

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 10.4

- トポロジー分子極性表面積: 134Ų

じっけんとくせい

- 密度みつど: 1.009±0.06 g/cm3(Predicted)

- ふってん: 741.6±70.0 °C(Predicted)

- 酸性度係数(pKa): 1.17±0.50(Predicted)

(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl oleate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A561010-1mg |

(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl oleate |

145986-63-6 | 1mg |

$ 190.00 | 2023-04-19 | ||

| TRC | A561010-10mg |

(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl oleate |

145986-63-6 | 10mg |

$ 1499.00 | 2023-04-19 |

(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl oleate 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

145986-63-6 ((2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl oleate) 関連製品

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬